N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide
Description
Properties
Molecular Formula |
C9H10FN3O2 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
(2Z)-2-amino-N-[(4-fluorophenyl)methyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H10FN3O2/c10-7-3-1-6(2-4-7)5-12-9(14)8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
InChI Key |
WSCMIQOBEDNEGN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C(=N/O)/N)F |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=NO)N)F |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Fluorobenzylamine with Hydroxycarbamimidoyl Derivatives
A foundational approach involves the condensation of 4-fluorobenzylamine with N'-hydroxycarbamimidoyl precursors. In one documented protocol, 4-fluorobenzylamine reacts with hydroxyurea in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under inert conditions. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Yields typically range from 65% to 78%, with purity exceeding 90% after recrystallization from ethyl acetate.
Hydrogenation of Nitro Intermediates
An alternative route involves the reduction of nitro intermediates. For example, methyl 3-nitro-2-((2'-cyanobiphenyl-4-yl)methylamino)benzoate is hydrogenated using Raney nickel (Ni) or palladium on carbon (Pd/C) under hydrogen gas (H₂) pressure. This step reduces the nitro group to an amine, which subsequently undergoes cyclization with formamide derivatives. Reaction conditions include 30–50 psi H₂ pressure in ethyl acetate or methanol at 25–40°C, achieving yields of 70–85%.
Two-Phase Alkaline Hydrolysis
Industrial-scale synthesis often employs a two-phase system combining aprotic aromatic solvents (e.g., toluene or xylene) with aqueous alkali. A patent describes reacting 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-N-(1-methylethyl)-2-hydroxyacetamide in toluene and sodium hydroxide (15–60 wt%). The organic and aqueous phases are separated post-reaction, with the product isolated via acidification and solvent evaporation. This method achieves >95% conversion and simplifies downstream purification.
Optimization of Reaction Parameters
Solvent Selection and Temperature Effects
Solvent polarity and temperature critically influence reaction kinetics and product stability. Comparative studies highlight toluene and methyl isobutyl ketone (MIBK) as optimal for condensation reactions due to their low water solubility and high boiling points. For reduction steps, ethyl acetate and THF are preferred for their ability to dissolve both organic and inorganic reagents.
Table 1: Solvent Performance in Key Synthesis Steps
| Reaction Step | Optimal Solvent | Temperature Range (°C) | Yield (%) |
|---|---|---|---|
| Condensation | Toluene | 0–10 | 78 |
| Hydrogenation | Ethyl Acetate | 25–40 | 85 |
| Alkaline Hydrolysis | Xylene | 50–70 | 92 |
Catalytic Systems and Their Efficiency
Catalyst choice significantly impacts reaction rates and selectivity. Raney Ni outperforms Pd/C in hydrogenation steps, reducing reaction times by 30% while maintaining comparable yields. For condensation reactions, EDC coupled with hydroxybenzotriazole (HOBt) suppresses racemization, enhancing enantiomeric purity by 15% compared to DCC.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance reproducibility and throughput. A patented method describes a tubular reactor system where 4-fluorobenzylamine and hydroxyurea are fed at controlled rates into a DCM stream. The mixture undergoes in-line monitoring via FT-IR spectroscopy to adjust residence times dynamically, achieving 89% yield with <1% impurities.
Solvent Recovery and Waste Management
Large-scale processes prioritize solvent recycling to reduce costs and environmental impact. Toluene and xylene are recovered via vacuum distillation (80–100 mbar, 60–80°C) and reused in subsequent batches, achieving 95% recovery rates. Aqueous alkali waste is neutralized with hydrochloric acid (HCl) and treated via reverse osmosis before disposal.
Analytical Characterization and Quality Control
Spectroscopic Verification
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard for structural confirmation. The compound’s ¹H-NMR spectrum in DMSO-d₆ shows characteristic peaks at δ 8.2 ppm (N–H of formamide) and δ 7.3–7.5 ppm (aromatic protons). IR spectra exhibit stretches at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H).
Purity Assessment via Chromatography
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed for purity analysis. A gradient elution of acetonitrile/water (70:30 to 90:10) resolves the target compound at 6.8 minutes, with purity ≥99% in optimized batches.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide oxides, while reduction can produce amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Findings and Implications
Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and smaller size improve membrane permeability compared to chlorine .
Core Structure Influence : Triazole or indazole cores enhance metabolic stability but may reduce solubility compared to formamide backbones .
Functional Group Synergy : The N′-hydroxycarbamimidoyl group’s dual hydrogen-bonding capacity is critical for interactions in biological systems, as seen in antiproliferative triazole derivatives .
Biological Activity
N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide, also known by its IUPAC name 2-amino-N-[(4-fluorophenyl)methyl]-2-hydroxyiminoacetamide, is a compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀FN₃O₂
- Molecular Weight : 211.19 g/mol
- CAS Number : 1049607-08-0
The compound features a fluorinated phenyl group and a hydroxycarbamimidoyl moiety, which may enhance its interaction with biological targets compared to simpler analogs .
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their functions. This property is crucial in modulating metabolic pathways and could be targeted for therapeutic interventions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are vital for cellular responses.
Such interactions can lead to alterations in cellular processes, making this compound a candidate for drug development aimed at various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives of similar structure have demonstrated significant growth inhibition across various cancer cell lines:
| Compound | Cell Line | Growth Inhibition (GI%) |
|---|---|---|
| Compound 6d | HOP-62 (Lung carcinoma) | 100.07 |
| Compound 6n | CCRF-CEM (Leukemia) | 90.41 |
| Compound 6k | RPMI-8226 (Leukemia) | 69.31 |
These findings suggest that modifications in the structure can lead to enhanced efficacy against specific cancer types .
Kinase Inhibition Studies
In vitro studies have shown that certain derivatives exhibit substantial inhibitory efficacy against kinases such as CDK2 and TRKA:
| Compound | IC50 (µM) for CDK2 | IC50 (µM) for TRKA |
|---|---|---|
| Compound 6m | 0.09 | 0.23 |
| Compound 6n | 1.58 | 1.59 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
